molecular formula C15H14ClN5OS B2916093 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1421442-07-0

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2916093
CAS No.: 1421442-07-0
M. Wt: 347.82
InChI Key: RFMKJTDNDOKCKL-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 2. The acetamide side chain is functionalized with a 1,2,4-triazole moiety at position 1.

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c1-10-13(6-18-14(22)7-21-9-17-8-19-21)23-15(20-10)11-4-2-3-5-12(11)16/h2-5,8-9H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMKJTDNDOKCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds with a1,2,4-triazole and benzimidazole core have been found to interact with a variety of enzymes and receptors.

Biochemical Pathways

CYP-450 enzymes can affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various substances. Inhibition of CYP51 , on the other hand, disrupts the biosynthesis of ergosterol , a key component of fungal cell membranes.

Result of Action

CYP-450 enzymes can lead to the accumulation of certain substances in the body, potentially leading to toxic effects. Inhibition of CYP51 can lead to the disruption of fungal cell membranes, resulting in the death of the fungi.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Synthetic Route Key Spectral Data Reference
Target: N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Thiazole + acetamide + triazole 2-(2-chlorophenyl), 4-methyl (thiazole); 1H-1,2,4-triazole (acetamide) Not explicitly described in evidence IR (expected): ~1670–1680 cm⁻¹ (C=O); ~3290 cm⁻¹ (–NH); HRMS dependent on substituents
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide (CAS 919429-99-5) Thiazole + acetamide + triazole 4-(4-chlorophenyl) (thiazole); triazole-5-ylsulfanyl (acetamide) Sulfur-based coupling reactions IR: 1678 cm⁻¹ (C=O); 785 cm⁻¹ (–C–Cl); HRMS: [M+H]+ 393.1118 (calculated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) Triazole + acetamide + naphthyl 2-nitrophenyl (acetamide); naphthyloxymethyl (triazole) 1,3-dipolar cycloaddition (Cu-catalyzed) ¹H NMR: δ 8.36 (s, triazole); ¹³C NMR: 165.0 (C=O); HRMS: [M+H]+ 404.1359
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54) Triazole + sulfonyl acetamide 3-ethoxy-5-(2-fluorophenyl) (triazole); phenylsulfonyl (acetamide) Oxidation of thioacetamide precursors Mp: 204–206°C; Yield: 86.6%
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazole + thioacetamide Allyl, thiophen-2-yl (triazole); naphthyl (acetamide) Thiol-ene coupling MDL: MFCD04023746

Key Structural and Functional Differences:

Substituent Position on Thiazole :

  • The target compound’s 2-chlorophenyl and 4-methyl groups on the thiazole distinguish it from the 4-chlorophenyl analog in CAS 919429-99-5 . The 2-chloro substituent may enhance steric hindrance or alter electronic effects compared to para-substituted derivatives.

Triazole Functionalization :

  • Unlike compounds with 1,2,3-triazole cores (e.g., 6b) , the target’s 1,2,4-triazole is linked via an acetamide, offering distinct hydrogen-bonding capabilities. Sulfur-containing analogs (e.g., triazol-5-ylsulfanyl in CAS 919429-99-5) exhibit higher polarity , whereas the target’s triazole-acetamide may improve solubility.

The methyl group on the thiazole in the target compound may require tailored alkylation steps.

Spectroscopic Signatures: IR spectra for triazole-acetamide analogs show consistent C=O stretches (~1670–1680 cm⁻¹) and NH stretches (~3290 cm⁻¹), aligning with expectations for the target compound . Nitro-substituted derivatives (e.g., 6b) display additional peaks for –NO₂ (~1504 cm⁻¹) , absent in the target.

Research Findings and Implications

  • Bioactivity Potential: The triazole-thiazole scaffold is prevalent in antifungal agents (e.g., epoxiconazole in ). The target compound’s 2-chlorophenyl group may enhance antifungal potency compared to 4-chlorophenyl analogs, as ortho-substituents often improve membrane penetration .
  • Thermodynamic Properties : Methyl and chloro substituents on the thiazole likely increase lipophilicity (logP) relative to polar sulfonyl or nitro derivatives (e.g., 54 and 6b) , impacting bioavailability.

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